molecular formula C12H15NO3S B7678481 1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide

1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide

Cat. No.: B7678481
M. Wt: 253.32 g/mol
InChI Key: MEFXZHQCBBLBED-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide, also known as AZD6765, is a compound that has been widely studied for its potential therapeutic effects on various neurological disorders.

Mechanism of Action

The NMDA receptor is a glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and neuronal signaling. 1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide blocks the NMDA receptor by binding to the glycine site, which is an allosteric modulatory site on the receptor. This results in a decrease in the activity of the receptor, which in turn leads to a reduction in glutamate signaling and an overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the activity of the NMDA receptor, which leads to a decrease in glutamate signaling and an overall decrease in neuronal excitability. This has been associated with a reduction in symptoms of depression, anxiety, and chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is that it has been extensively studied in preclinical models, which has provided a wealth of data on its mechanism of action and potential therapeutic effects. However, one limitation of this compound is that it has not yet been tested in clinical trials, which means that its potential therapeutic effects in humans are still unknown.

Future Directions

There are a number of future directions for the study of 1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide. One potential area of research is the development of more potent and selective NMDA receptor antagonists. Another potential area of research is the investigation of the compound's potential therapeutic effects in humans, particularly in the treatment of depression, anxiety, and chronic pain. Additionally, the compound's potential effects on other neurological disorders, such as schizophrenia and Alzheimer's disease, could also be explored.

Synthesis Methods

1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is a synthetic compound that was first developed by AstraZeneca. The synthesis of this compound involves the reaction of 3-methoxyphenylacetylene with N-methylmethanesulfonamide in the presence of a palladium catalyst. The resulting compound is then purified to obtain this compound.

Scientific Research Applications

1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and chronic pain. The compound has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal signaling.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-4-8-13(2)17(14,15)10-11-6-5-7-12(9-11)16-3/h1,5-7,9H,8,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFXZHQCBBLBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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